6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine
Overview
Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . In another study, 2,4-Dichloro-6-methylpyrimidine underwent a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for creating molecules with potential therapeutic effects. Its structure is conducive to binding with various biological targets, which can be exploited to develop new medications. For instance, derivatives of this compound have been studied for their fungicidal properties, indicating a potential for developing new antifungal agents .
Agriculture
“6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine” derivatives have shown promise in agriculture as fungicides. They offer a novel mode of action that differs from existing fungicides, which is crucial for managing pesticide resistance. Some derivatives have demonstrated superior efficacy in controlling corn rust compared to traditional fungicides .
Material Science
In material science, the compound’s derivatives can be used to synthesize new materials with specific properties. For example, the introduction of hydrophobic side chains can enhance the binding affinity to certain receptors, which is beneficial in creating materials with targeted functionalities .
Environmental Science
The environmental applications of this compound are linked to its role in the synthesis of agrochemicals. As a nitrification inhibitor, it can potentially reduce the environmental impact of excessive nitrogen runoff, which is a significant concern in agricultural practices .
Biochemistry
In biochemistry, the compound is valuable for studying protein interactions and enzyme inhibition. Its derivatives can inhibit various kinases, which are enzymes that play critical roles in cell signaling. This inhibition is essential for understanding and treating diseases like cancer .
Pharmacology
Pharmacologically, “6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine” is a precursor in the synthesis of tyrosine kinase inhibitors. These inhibitors are crucial in the treatment of chronic myelogenous leukemia (CML) and other cancers, as they can block specific signaling pathways that promote tumor growth .
properties
IUPAC Name |
6-chloro-5-methyl-2-pyridin-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFQLSMNKWQRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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